2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The benzyloxy group (C₆H₅CH₂O-) is attached to the benzylidene moiety.
- The hydrazino group (NHNH-) contributes to the compound’s reactivity.
- The 3-methylphenyl group (C₆H₄(CH₃)) adds steric bulk.
- The 2-oxoacetamide fragment (CH₃C(O)NH-) provides a carbonyl group.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented, but one approach involves the coupling of a hydrazine derivative with a benzaldehyde or its derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction.
Reaction Conditions:Hydrazine Coupling: The reaction typically occurs under mild conditions, using a hydrazine reagent and an appropriate aldehyde or ketone.
Benzyloxy Group Introduction: Nucleophilic substitution with benzyl chloride or benzylic alcohols.
Industrial Production Methods: Industrial-scale production methods are not well-established due to the compound’s complexity and limited demand.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation at the benzylic position.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Hydrazine: Used for coupling reactions.
Benzyl Chloride: Introduces the benzyloxy group.
Hydrogenation Catalysts: For reduction reactions.
Hydrazine Coupling: Formation of the target compound.
Reduction: Corresponding alcohol.
Substitution: Various derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic properties.
Chemical Biology: Used as a probe in biological studies.
Organic Synthesis: As a building block for more complex molecules.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related hydrazine-containing compounds, emphasizing its unique structural features.
Properties
CAS No. |
764696-45-9 |
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Molecular Formula |
C23H21N3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-7-5-11-20(13-17)25-22(27)23(28)26-24-15-19-10-6-12-21(14-19)29-16-18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+ |
InChI Key |
KRWGJEXDLRJMNG-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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